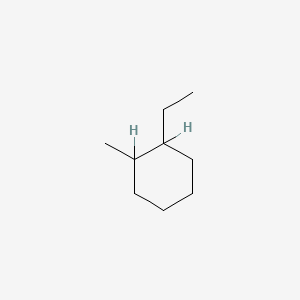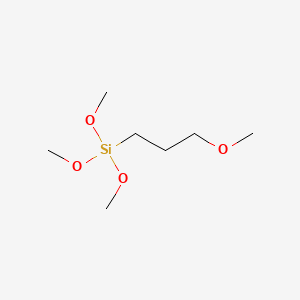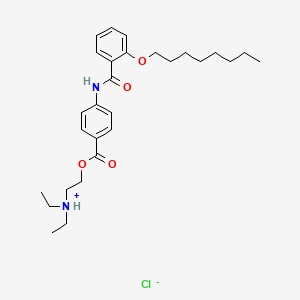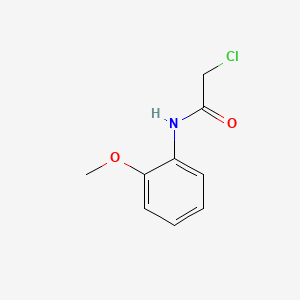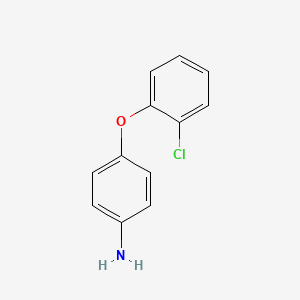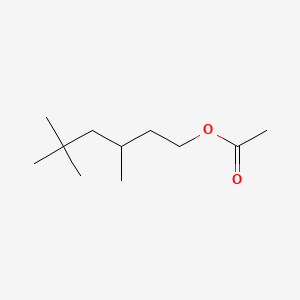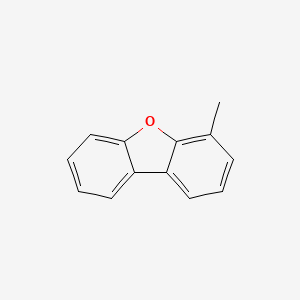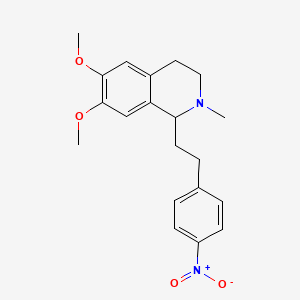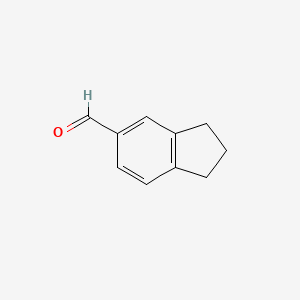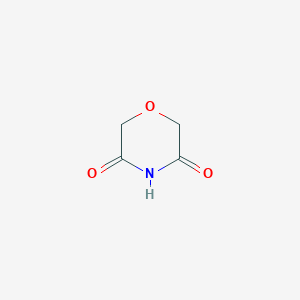
Morfolina-3,5-diona
Descripción general
Descripción
Morpholine-3,5-dione is a chemical compound with the molecular formula C4H5NO3 and a molecular weight of 115.09 . It is a powder with a melting point of 142-145°C .
Synthesis Analysis
The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of Morpholine-3,5-dione consists of 4 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds . The most recent advances in the synthesis of morpholines and related compounds have been realized using vinyl sulfonium salts .Physical And Chemical Properties Analysis
Morpholine-3,5-dione is a powder with a melting point of 142-145°C . It has a molecular weight of 115.09 .Aplicaciones Científicas De Investigación
Morfolina-3,5-diona: Un análisis integral de las aplicaciones de la investigación científica:
Síntesis orgánica: Catalizadores y ligandos
En química orgánica, la this compound sirve como catalizador y ligando en adiciones asimétricas, ciclizaciones, aldolizaciones y acoplamientos cruzados. Se destaca particularmente por su uso en la síntesis de γ-lactonas, δ-lactonas, lactamas y en la aminación de Buchwald-Hartwig .
Química medicinal: Fármacos del SNC
La porción de morfolina es valorada en química medicinal por su capacidad para modular el equilibrio hidrofílico-lipofílico, mejorar la estabilidad metabólica, aumentar la potencia y mejorar las propiedades farmacocinéticas, especialmente para los fármacos del sistema nervioso central (SNC) .
Ciencia de materiales: Biocompatibilidad
Se han realizado investigaciones sobre copolímeros sintetizados con this compound por su biocompatibilidad. Estos estudios son cruciales para desarrollar materiales que se puedan utilizar de forma segura en aplicaciones médicas .
Estrategias de síntesis: SnAP y SLAP
Los recientes avances en química han introducido nuevas estrategias como el protocolo de amina estanílica (SnAP) y el protocolo de amina de silicio (SLAP) para la síntesis de motivos de morfolina utilizando this compound .
Safety and Hazards
Mecanismo De Acción
Target of Action
Morpholine derivatives, which include morpholine-3,5-dione, are known to be biologically active and are often found in pharmaceuticals
Mode of Action
Morpholine derivatives are known to interact with various biological targets, leading to changes in cellular processes . The exact interaction of Morpholine-3,5-dione with its targets and the resulting changes require further investigation.
Biochemical Pathways
Morpholine derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Morpholine derivatives are known to have a broad spectrum of pharmacological activities , suggesting that Morpholine-3,5-dione may have multiple effects at the molecular and cellular level
Propiedades
IUPAC Name |
morpholine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAJVDHGJCYEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327103 | |
| Record name | morpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4430-05-1 | |
| Record name | morpholine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is morpholine-3,5-dione utilized in oligonucleotide synthesis?
A1: Morpholine-3,5-dione derivatives, particularly 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione, play a crucial role in synthesizing oligonucleotides and their phosphorothioate analogs []. This specific derivative acts as a sulfur-transfer reagent in a method employing H-phosphonate chemistry. The process involves coupling reactions with bis(2-chlorophenyl) phosphorochloridate at low temperatures (-40°C), followed by the introduction of sulfur using the morpholine-3,5-dione derivative. This results in nearly quantitative yields of the desired oligonucleotide phosphorothioates.
Q2: Can morpholine-3,5-dione be used to access other heterocyclic systems?
A2: Yes, research indicates that N-Boc morpholine-3,5-dione serves as a precursor for synthesizing various 1,4-oxazine derivatives []. This is achieved by first converting the morpholine-3,5-dione derivative into the corresponding bisvinylphosphate. This intermediate then undergoes palladium-catalyzed reactions, such as reduction, Suzuki coupling, and Stille coupling. These reactions lead to the formation of 1,4-oxazine and its 3,5-disubstituted derivatives in good yields, which can be further functionalized.
Q3: Are there any structural studies on morpholine-3,5-dione derivatives?
A3: While not directly focused on its reactivity, research on the crystal structure of 4-(2-Methoxy-4-nitrophenyl)morpholine-3,5-dione reveals that it exhibits C—H⋯π interactions, contributing to its overall stability within the crystal lattice []. This information, while seemingly basic, can be valuable when considering the design and synthesis of more complex molecules incorporating the morpholine-3,5-dione scaffold.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



